3-Chloro-2-((tetrahydro-2H-pyran-4-YL)oxy)pyridine
Overview
Description
“3-Chloro-2-((tetrahydro-2H-pyran-4-YL)oxy)pyridine”, commonly known as CTP, is a heterocyclic compound. It’s a derivative of tetrahydropyran (THP), an organic compound consisting of a saturated six-membered ring containing five carbon atoms and one oxygen atom .
Molecular Structure Analysis
The molecular structure of CTP includes a tetrahydropyran ring attached to a pyridine ring via an oxygen atom. The tetrahydropyran ring is a saturated six-membered ring containing five carbon atoms and one oxygen atom .Scientific Research Applications
Corrosion Inhibition
3-Chloro-2-((tetrahydro-2H-pyran-4-YL)oxy)pyridine derivatives have been found useful in the corrosion inhibition of metals. For instance, pyrazolopyridine derivatives, synthesized using ultrasonic irradiation, showed significant corrosion inhibition effects on mild steel in hydrochloric acid, behaving as mixed-type inhibitors (Dandia et al., 2013). Similarly, aryl pyrazolo pyridine derivatives demonstrated effective corrosion inhibition on copper in hydrochloric acid, with experimental and computational studies confirming their efficiency (Sudheer & Quraishi, 2015).
Catalysis and Synthesis
The compound is involved in catalytic processes and synthesis of other chemicals. For example, FeCl3-catalyzed cyclization of β-sulfonamidoallenes or β-allenols with aldehydes for the synthesis of chloromethyl-tetrahydropyridine or dihydropyran is one application (Cheng, Tang, & Ma, 2013). Additionally, the compound has been used in innovative synthesis protocols for complex organic structures like aminobiphenyl-carbonitriles and aminophenanthrene-carbonitriles (Patil & Mahulikar, 2013).
Spin-Transition Studies
2,6-Bis(pyrazolyl)pyridines, closely related to this compound, have been synthesized and studied for their spin-transition properties in iron(II) complexes. These compounds exhibit thermal and light-induced spin-transitions, useful in the study of molecular materials (Pritchard et al., 2009).
Fluorescence Studies
Certain derivatives of 2H-pyran-2-ones, which include compounds structurally related to this compound, have shown fluorescence emission, making them of interest in the study of light-emitting compounds and materials (Mizuyama et al., 2008).
Pharmacological Synthesis
While avoiding drug use and dosage details, it's noteworthy that these compounds have been involved in the synthesis of various pharmacological compounds. For example, they have been used in synthesizing calcium channel antagonist activity agents and in the synthesis of nicotinic acid derivatives (Shahrisa et al., 2011), (Sosnovskikh et al., 2008).
Properties
IUPAC Name |
3-chloro-2-(oxan-4-yloxy)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c11-9-2-1-5-12-10(9)14-8-3-6-13-7-4-8/h1-2,5,8H,3-4,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHMIHIRRCHTDQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=C(C=CC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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